ベルベセスタット (TFA)

概要

説明

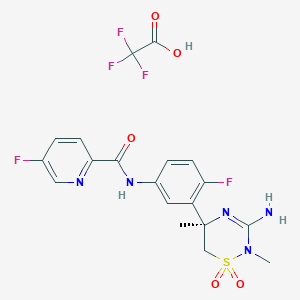

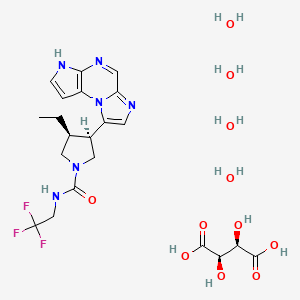

Verubecestat, also known as MK-8931 or SCH 900931, is a potent and selective beta-secretase inhibitor, and BACE1 protein inhibitor or Beta-site APP-cleaving enzyme 1 inhibitor . It is a promising novel therapeutic drug candidate in Alzheimer’s disease .

Synthesis Analysis

Verubecestat is an inhibitor of β-secretase being evaluated for the treatment of Alzheimer’s disease. The first-generation route relies on an amide coupling with a functionalized aniline .Molecular Structure Analysis

Verubecestat TFA is an orally active, high-affinity BACE1 and BACE2 inhibitor with Ki values of 2.2 nM and 0.38 nM . It effectively reduces Aβ40 and has the potential for Alzheimer’s Disease . This compound belongs to the class of organic compounds known as aromatic anilides .Physical And Chemical Properties Analysis

Verubecestat TFA has a molecular formula of C19H18F5N5O5S and an exact mass of 409.10 . It has a molecular weight of 523.435 .科学的研究の応用

アルツハイマー病治療

ベルベセスタットは、アルツハイマー病の主要な原因と考えられているアミロイドβペプチドの生成における重要な酵素であるβセクレターゼの阻害剤です {svg_1}. アルツハイマー病の治療薬として評価されています {svg_2}.

合成効率

ベルベセスタットの第1世代合成経路は、官能化アニリンとのアミドカップリングに依存しています {svg_3}. しかし、このプロセスは合成上の非効率性を導入します {svg_4}. したがって、合成プロセスを改善するための研究が行われており、他の同様の化合物の製造に影響を与える可能性があります。

製剤開発

ベルベセスタット即時放出錠における有効成分(API)形態変化をサポートする溶解実験が実施されました {svg_5}. この研究は、薬物の物理的形態の変化が溶解に、そしてその結果、生物学的利用能にどのように影響を与えるかを理解するために重要です。

規制整合

ベルベセスタットに関する研究は、世界的な規制整合の課題と機会も浮き彫りにしています {svg_6}. さまざまな保健当局は、溶解試験や医薬品開発のその他の側面について、さまざまな要件を課しています {svg_7}. ベルベセスタットに関する研究は、これらの違いを浮き彫りにし、より調和のとれた規制を促進するのに役立ちます。

作用機序

Target of Action

Verubecestat, also known as MK-8931, is an orally active, high-affinity inhibitor of Beta-secretase 1 (BACE1) and Beta-secretase 2 (BACE2) . BACE1 is believed to be a key enzyme in the production of amyloid β peptide , which is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer’s disease . BACE1 is a key enzyme in the production of amyloid β peptide . Verubecestat inhibits BACE1, thereby decreasing the production of amyloid β peptide . This inhibition may reduce amyloid plaque formation and potentially modify disease progression .

Biochemical Pathways

The inhibition of BACE1 by Verubecestat leads to a decrease in the production of amyloid β peptide . This reduction in amyloid β peptide production may affect the biochemical pathway involved in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease . By inhibiting the formation of these plaques, Verubecestat could potentially alter the progression of Alzheimer’s disease .

Result of Action

The inhibition of BACE1 by Verubecestat results in a decrease in the production of amyloid β peptide . This could potentially lead to a reduction in the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .

Action Environment

The efficacy and safety of Verubecestat were evaluated in two pivotal Phase 3 clinical trials: EPOCH in mild-to-moderate Alzheimer’s disease, and APECS in prodromal Alzheimer’s disease . The epoch study was terminated early for lack of efficacy . The action environment, including the stage of disease progression and the patient’s overall health status, may influence the compound’s action, efficacy, and stability .

Safety and Hazards

Verubecestat was associated with increased risk for several types of adverse events. Falls and injuries were notable for progressive increases over time . While the mechanisms underlying the increased adverse events are unclear, they may be due to BACE inhibition and should be considered in future clinical development programs of BACE1 inhibitors .

生化学分析

Biochemical Properties

Verubecestat (TFA) is a potent inhibitor of beta-secretase 1 (BACE1), an enzyme that plays a crucial role in the production of amyloid-beta (Aβ) peptides . By inhibiting BACE1, Verubecestat (TFA) reduces the levels of Aβ, a key player in the pathogenesis of Alzheimer’s disease .

Cellular Effects

In cellular models, Verubecestat (TFA) has been shown to reduce the levels of Aβ in the cerebrospinal fluid . It was not effective in a phase 3 trial (EPOCH) of mild-to-moderate Alzheimer’s disease and was associated with adverse events .

Molecular Mechanism

The molecular mechanism of Verubecestat (TFA) involves the inhibition of BACE1, which blocks the production of Aβ . This is believed to reduce amyloid plaque formation and potentially modify the progression of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, Verubecestat (TFA) has been associated with increased risk for several types of adverse events over time . Notably, falls and injuries were observed to progressively increase over time .

Dosage Effects in Animal Models

In animal models, Verubecestat (TFA) has been shown to reduce plasma, cerebrospinal fluid (CSF), and brain concentrations of Aβ40, Aβ42, and sAPPβ (a direct product of BACE1 enzymatic activity) after acute and chronic administration .

Metabolic Pathways

The metabolic pathways of Verubecestat (TFA) are closely linked with the amyloid pathway, given its role as a BACE1 inhibitor . By inhibiting BACE1, it decreases the production of Aβ, thereby potentially affecting the metabolic flux of this pathway .

Transport and Distribution

It is known to have high cellular permeability, which allows it to cross the blood-brain barrier .

特性

IUPAC Name |

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYVOIVLGITLBF-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)

![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)

![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)